Apiole
Overview
Description
Apiol: is a phenylpropene compound found in certain plants, most notably in parsley (Petroselinum crispum). Its chemical name is 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene . It contributes to the distinctive flavor and aroma of parsley .
Mechanism of Action
Target of Action
The primary target of Apiole is the glycoprotein-P (P-gp), an energy-dependent transmembrane efflux pump responsible for modulating multidrug resistance (MDR) . This protein plays a crucial role in the expulsion of drugs from cells, contributing to drug resistance in cancer cells .
Mode of Action
This compound acts as a calcium channel blocker, inhibiting the extrusion mechanism of chemotherapeutic agents by binding to the P-gp present in the ovarian tumor cells membrane . This interaction allows chemotherapeutic agents to freely enter cells and perform their functions .
Biochemical Pathways
This compound has been demonstrated to inhibit human colon cancer cell growth through induction of G0/G1 cell cycle arrest and apoptotic cell death . It appears to upregulate G0/G1 phase regulatory proteins (p53 and p21/Cip1) and an invasion suppressor protein (E-cadherin), while downregulating cyclin D1 .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of G0/G1 cell cycle arrest in cancer cells, leading to a decrease in tumor growth . In addition, it has been shown to potentiate the cytotoxic effects of chemotherapeutic agents, resulting in a synergistic effect .
Action Environment
Factors such as light, temperature, and humidity can affect the physiochemical properties of these compounds, potentially impacting their biological activity .
Biochemical Analysis
Biochemical Properties
Apiole interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes such as glucosyltransferase (PcGlcT) and apiosyltransferase (PcApiT) in parsley, which catalyze the glycosylation steps of apiin biosynthesis . These enzymes are involved in the biosynthesis of some flavonoid 7-O-apiosylglucosides, including apiin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been demonstrated to inhibit human colon cancer cell (COLO 205 cells) growth through induction of G0/G1 cell cycle arrest and apoptotic cell death . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it induces G0/G1 cell cycle arrest in COLO 205 cells, which is associated with the upregulation of G0/G1 phase regulatory proteins (p53 and p21/Cip1) and an invasion suppressor protein (E-cadherin), and the downregulation of cyclin D1 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to induce G0/G1 cell cycle arrest in COLO 205 cells in a time-dependent manner
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the in vivo antitumor effect of AP-02, a derivative of this compound, was examined by treating athymic nude mice bearing COLO 205 tumor xenografts with 1 and 5 mg/kg of AP-02, administered twice per week . The tumor growth volume was significantly inhibited in AP-02-treated mice compared to control mice .
Metabolic Pathways
It is known that this compound is involved in the biosynthesis of apiin, a flavonoid glycoside, in parsley .
Transport and Distribution
It is known that this compound is found in the essential oils of celery leaf and all parts of parsley , suggesting that it may be transported and distributed within these plants via their essential oil pathways.
Subcellular Localization
Given that it is found in the essential oils of celery leaf and all parts of parsley , it may be localized in the cells of these plants where essential oil synthesis occurs.
Preparation Methods
Synthetic Routes::
Steam Distillation: Apiol can be extracted from parsley leaves using steam distillation.
Chemical Synthesis: While natural sources are common, synthetic routes involve the methylation of safrole (a precursor) to produce apiol.
- Apiol is obtained primarily from oleoresin extracted from parsley rather than the distilled oil.
Chemical Reactions Analysis
Reactions::
Oxidation: Apiol can undergo oxidation reactions.
Reduction: Reduction reactions are also possible.
Substitution: Substitution reactions may occur.
Oxidation: Reagents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogens (e.g., bromine, chlorine).
- The products formed depend on the specific reaction conditions.
Scientific Research Applications
Medicine: Historically used for treating menstrual disorders and as an abortifacient.
Flavor and Fragrance Industry: Apiol contributes to the characteristic aroma of parsley.
Comparison with Similar Compounds
Dillapiole: A closely related compound found in dill and fennel roots.
Other Phenylpropenes: Apiol’s uniqueness lies in its specific structure and occurrence in parsley.
Properties
IUPAC Name |
4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4,6H,1,5,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRSPHJOOXUALR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC=C)OC)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Record name | apiole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Apiole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041236 | |
Record name | 5-Allyl-4,7-dimethoxy-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to yellow or light green liquid; Slight parsley like aroma | |
Record name | Apiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Apiole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
294.00 to 295.00 °C. @ 760.00 mm Hg | |
Record name | Apiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in ether, acetone and glacial acetic acid, Soluble (in ethanol) | |
Record name | Apiole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.124-1.135 | |
Record name | Apiole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
523-80-8 | |
Record name | Apiole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apiole (parsley) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apiole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzodioxole, 4,7-dimethoxy-5-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Allyl-4,7-dimethoxy-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-allyl-4,7-dimethoxy-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APIOLE (PARSLEY) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ67504PXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Apiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 °C | |
Record name | Apiole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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